molecular formula C19H18FN3O2S2 B2804921 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 421577-93-7

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2804921
CAS No.: 421577-93-7
M. Wt: 403.49
InChI Key: KLCYGANLLHXMOC-UHFFFAOYSA-N
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Description

2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidinone derivative characterized by a fused bicyclic thieno[2,3-d]pyrimidin-4-one core. Key structural features include:

  • 4-Oxo moiety: A critical pharmacophore for hydrogen bonding with biological targets.
  • Thioether-linked acetamide sidechain: The N-(4-fluorophenyl)acetamide group may confer selectivity for kinase or protease targets due to fluorophenyl’s electron-withdrawing properties.

Thienopyrimidinones are widely studied for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity .

Properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S2/c1-3-9-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-12(20)6-8-13/h3,5-8,10H,1,4,9,11H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYGANLLHXMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative known for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2S3C_{16}H_{16}N_{4}O_{2}S_{3}, with a molecular weight of approximately 392.52 g/mol. The structure features a thieno[2,3-d]pyrimidine core that is significant in medicinal chemistry due to its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of thienopyrimidines, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : The thienopyrimidine scaffold has been linked to significant antimicrobial properties. Studies show that compounds with similar structures can effectively target various pathogens, making them candidates for therapeutic applications against infections .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects. Research suggests that it may modulate specific biological pathways involved in inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. It is believed to interfere with cancer cell proliferation and induce apoptosis in certain cancer types .

Antimicrobial Activity

A study conducted on thienopyrimidine derivatives revealed that compounds similar to this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 10 µg/mL for effective derivatives .

CompoundMIC (µg/mL)Target Organism
Compound A5Staphylococcus aureus
Compound B10Escherichia coli
Target Compound1Pseudomonas aeruginosa

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially benefiting conditions like rheumatoid arthritis .

Anticancer Activity

A recent investigation into the anticancer properties of related thienopyrimidine compounds showed that they can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Allyl vs. Fluorophenyl vs. Chlorophenyl/Isopropylphenyl: The 4-fluorophenyl group offers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing 2,3-dichlorophenyl or hydrophobic isopropylphenyl .

Physicochemical Properties

  • Melting Points : Higher melting points in dichlorophenyl derivatives (e.g., 230–232°C ) suggest stronger intermolecular forces due to halogen bonding, absent in the fluorophenyl target.

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